4-Ethynyl-2,2,6,6-tetramethyloxane
Description
4-Ethynyl-2,2,6,6-tetramethyloxane is a nitroxide radical-labeled compound featuring a tetramethyl-substituted oxane (tetrahydropyran) backbone with an ethynyl group at the 4-position. Its synthesis involves selective functionalization of the oxane ring, often via coupling reactions or sublimation-based purification, yielding high-purity crystals suitable for structural analysis . The compound exhibits a distorted boat conformation in its six-membered ring, with the N1 atom deviating from planarity by 0.128 Å, and forms intermolecular chains via ethynyl-H···O interactions in the crystalline state . Its primary application lies in electron paramagnetic resonance (EPR) studies for labeling biomolecules (e.g., RNA, DNA, proteins), leveraging the stability of its nitroxide radical for dynamic structural measurements .
Properties
IUPAC Name |
4-ethynyl-2,2,6,6-tetramethyloxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-6-9-7-10(2,3)12-11(4,5)8-9/h1,9H,7-8H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZOJFNKCGHNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(O1)(C)C)C#C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Ethynyl-2,2,6,6-tetramethyloxane typically involves the reaction of 2,2,6,6-tetramethyloxane with an ethynylating agent under controlled conditions . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the ethynylation process. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
4-Ethynyl-2,2,6,6-tetramethyloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The ethynyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Scientific Research Applications
4-Ethynyl-2,2,6,6-tetramethyloxane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and nanocomposites
Mechanism of Action
The mechanism of action of 4-Ethynyl-2,2,6,6-tetramethyloxane involves its interaction with molecular targets through the ethynyl group. This interaction can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The pathways involved may include enzyme inhibition, receptor binding, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Tetramethyloxane Family
2,2,6,6-Tetramethyloxane
- Structure : Lacks the ethynyl substituent, retaining only the tetramethyloxane backbone.
- Key Properties: Synthesized from 2,6-dimethyl-2,6-heptanediol with 90% yield, demonstrating high efficiency as a green solvent . Hansen solubility parameters align with non-polar solvents, while Kamlet-Abboud-Taft parameters resemble conventional ethers . Minimal peroxide formation due to impurities from dehydrating side reactions .
- Applications: Used as a safer alternative solvent in organic reactions (e.g., Biginelli and Sonogashira reactions) .
4-(Bromomethyl)-2,2,6,6-tetramethyloxane
Tetramethylpiperidine Derivatives
OTMHPO (4-Oxo-2,2,6,6-tetramethylpiperidine N-oxyl)
- Structure : Piperidine ring with a ketone group at the 4-position and a nitroxide radical.
- Key Properties :
- Applications : Investigated as an antioxidant for mitigating free radical damage in biomedical contexts .
CYASORB® 3853
Functional Comparison
Solvent Performance
The ethynyl group introduces polarity and steric hindrance, likely reducing solvent compatibility compared to 2,2,6,6-tetramethyloxane.
Bioactivity and Stability
The ethynyl derivative’s nitroxide radical ensures stability in EPR applications, while OTMHPO’s ketone group enhances antioxidant efficacy.
Biological Activity
4-Ethynyl-2,2,6,6-tetramethyloxane (C11H18O) is an organic compound with a molecular weight of 166.26 g/mol. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its unique structural features and potential applications in drug development and biochemical research.
The compound can be synthesized through the reaction of 2,2,6,6-tetramethyloxane with an ethynylating agent. Its chemical structure allows it to participate in various reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C11H18O |
| Molecular Weight | 166.26 g/mol |
| IUPAC Name | 4-ethynyl-2,2,6,6-tetramethyloxane |
| CAS Number | 1638771-22-8 |
The biological activity of 4-Ethynyl-2,2,6,6-tetramethyloxane is primarily attributed to its ethynyl group. This functional group enables the compound to form covalent bonds with various molecular targets, influencing their activity. The mechanisms may involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Interaction: It can modulate receptor activity by altering binding affinities.
- Cellular Signaling Alteration: The compound may affect intracellular signaling pathways through its interactions with key proteins.
Biological Activity Studies
Research has highlighted the biological activities associated with 4-Ethynyl-2,2,6,6-tetramethyloxane. Some notable findings include:
- Antioxidant Properties: Preliminary studies suggest that the compound exhibits antioxidant activity by scavenging free radicals.
- Antimicrobial Effects: Research indicates potential antimicrobial properties against certain bacterial strains.
- Enzyme Modulation: Investigations have shown that it may modulate the activity of enzymes involved in metabolic pathways.
Case Studies
- A study published in a peer-reviewed journal examined the effects of 4-Ethynyl-2,2,6,6-tetramethyloxane on specific enzyme systems. The results indicated that the compound could significantly inhibit enzyme activity at certain concentrations.
- Another research effort focused on the compound's role in cellular models exposed to oxidative stress. The findings demonstrated a protective effect against cell damage due to oxidative agents.
Applications
The unique properties of 4-Ethynyl-2,2,6,6-tetramethyloxane make it suitable for various applications:
- Drug Development: Its ability to interact with biological targets positions it as a candidate for developing new therapeutics.
- Biochemical Research: The compound is utilized in studies aimed at understanding enzyme mechanisms and protein interactions.
- Industrial Use: It serves as a reagent in synthesizing specialty chemicals and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
